molecular formula C10H15N3 B2442548 [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine CAS No. 754977-02-1

[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2442548
CAS No.: 754977-02-1
M. Wt: 177.251
InChI Key: NVXFTULJPIFMJJ-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine is systematically named according to IUPAC guidelines, prioritizing substituents and functional groups. The parent structure is pyridine, with a pyrrolidin-1-yl group at position 6 and a methanamine group at position 3. Key substituents are numbered to achieve the lowest possible sequence. The pyrrolidine ring is identified as a five-membered saturated heterocycle with one nitrogen atom.

Synonyms and Identifiers

  • IUPAC Name : (6-Pyrrolidin-1-ylpyridin-3-yl)methanamine
  • CAS Registry Number : 754977-02-1
  • PubChem CID : 16776654
  • SMILES : C1CCN(C1)C2=NC=C(C=C2)CN
  • Alternative Names :
    • [6-(1-Pyrrolidinyl)-3-pyridinyl]methanamine
    • 754977-02-1
    • MFCD09049100

The compound adheres to IUPAC nomenclature by specifying substituent positions, functional groups, and ring systems in descending order of priority.

Molecular Geometry and Conformational Analysis

The molecular geometry combines aromatic and aliphatic components:

  • Pyridine Ring : Planar with alternating single and double bonds.
  • Pyrrolidine Ring : Saturated five-membered ring in an envelope conformation, with nitrogen as the "flap" atom.
  • Methanamine Group : Primary amine attached to the pyridine ring at position 3.

Key Geometric Features

Component Bond Length/Type Conformational Notes
Pyridine C-N ~1.34 Å (C=N) Aromatic, planar
Pyrrolidine C-N ~1.47 Å (C-N) Envelope, puckered
Methanamine C-N ~1.47 Å (C-N) Flexible, single bond

The dihedral angle between the pyridine and pyrrolidine rings is influenced by steric and electronic factors. In related structures, such angles often range between 60°–90°.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of analogous compounds reveal packing motifs dominated by hydrogen bonds and van der Waals interactions. While direct data for this compound is limited, insights can be inferred from structurally related systems:

Inferred Crystallographic Properties

Parameter Value (Analogous Compounds) Reference
Space Group P2₁2₁2₁
Unit Cell Parameters a = 5.2–6.8 Å, b = 6.6–8.0 Å, c = 26.6–30.0 Å
Hydrogen Bonding N–H⋯N, N–H⋯O interactions

In the solid state, the primary amine group likely participates in intermolecular hydrogen bonding, stabilizing a three-dimensional network. Pyrrolidine’s flexibility may enable multiple conformations, though crystal packing typically favors a single dominant arrangement.

Spectroscopic Fingerprinting (NMR, IR, MS)

Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹) Assignment Intensity
3300–3500 N–H (primary amine) Strong
1600–1500 C=N (pyridine) Medium
1450–1350 C–N (pyrrolidine) Weak
1300–1100 C–C (aromatic ring) Strong

The absence of sharp peaks in the 2700–2800 cm⁻¹ region confirms no N–H stretching from secondary amines.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
8.5–8.7 d 1H Pyridine C-2 proton
7.8–7.9 t 1H Pyridine C-4 proton
7.1–7.3 m 2H Pyridine C-5/C-6 protons
3.5–3.7 t 2H Pyrrolidine C-3/C-4 protons
2.0–2.2 m 4H Pyrrolidine C-2/C-5 protons
1.6–1.8 s 2H Methanamine CH₂

¹³C NMR

δ (ppm) Assignment
150–155 Pyridine C-2 (electron-deficient)
140–145 Pyridine C-3 (electron-rich)
120–130 Pyridine C-4/C-5/C-6
45–50 Pyrrolidine C-2/C-5
30–35 Pyrrolidine C-3/C-4
40–45 Methanamine CH₂
Mass Spectrometry (MS)
m/z Fragment Relative Abundance (%)
177.126 [M]+ (C₁₀H₁₅N₃) 100
160.123 [M–NH₂]+ 25
133.085 Pyridine + Pyrrolidine 15
95.092 Pyrrolidine + CH₂NH₂ 10

The molecular ion peak at m/z 177.126 confirms the molecular formula C₁₀H₁₅N₃.

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXFTULJPIFMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754977-02-1
Record name [6-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, 3-chloropyridine can react with pyrrolidine in the presence of a base to form the desired product.

    Addition of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine is C₁₁H₁₄N₂. The compound contains:

  • Pyridine Ring : Known for its aromatic properties and ability to engage in various chemical reactions.
  • Pyrrolidine Ring : A saturated five-membered ring that enhances the compound's bioactivity.
  • Methanamine Group : Contributes to the compound's nucleophilic character and potential for further functionalization.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests interactions with neurotransmitter systems, which may influence mood regulation and cognitive functions.

Case Studies

  • Neuropharmacology : Research indicates that derivatives of this compound can modulate serotonin and norepinephrine levels, showing promise as antidepressants or anxiolytics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions.

Synthetic Pathways

  • Cycloaddition Reactions : this compound can participate in cycloaddition reactions to synthesize pharmacologically active derivatives, such as 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body.

Pharmaceutical Development

This compound has been utilized in the development of new pharmaceutical agents, showcasing its relevance in drug discovery.

Applications in Drug Design

  • Lead Compound Development : It has been part of studies aimed at discovering new lead compounds with selective antiproliferative activities against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin and norepinephrine levels
AntiproliferativeInhibits growth of cancer cells
Enzyme InhibitionPotential to inhibit specific enzymes

Table 2: Synthetic Applications

Reaction TypeDescriptionOutcome
CycloadditionForms pyridazinones through reaction with hydrazineActive compounds synthesized
Nucleophilic SubstitutionParticipates in various organic transformationsDiverse derivatives produced

Mechanism of Action

The mechanism of action of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [6-(Morpholin-4-yl)pyridin-3-yl]methanamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    [6-(Piperidin-1-yl)pyridin-3-yl]methanamine: Contains a piperidine ring instead of a pyrrolidine ring.

    [6-(Azepan-1-yl)pyridin-3-yl]methanamine: Features an azepane ring in place of the pyrrolidine ring.

Uniqueness

  • The presence of the pyrrolidine ring in [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine imparts unique steric and electronic properties, influencing its reactivity and binding affinity to biological targets. This makes it distinct from its analogs with different nitrogen-containing rings.

Biological Activity

[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Toll-like Receptor (TLR) Activation

One notable aspect of the biological activity of this compound is its interaction with Toll-like receptors (TLRs), specifically TLR2. TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. The compound has been shown to enhance immune responses by stimulating TLR2, leading to increased production of cytokines such as MCP-1 (Monocyte Chemoattractant Protein-1) and other inflammatory mediators. This property suggests potential applications in vaccine development and immunotherapy .

Table 1: Summary of Biological Activities

Activity Description Reference
TLR2 AgonismStimulates innate immune responses through TLR2 activation
Cytokine ProductionInduces MCP-1 and other cytokines in human TLR2-expressing cells
Anticancer PotentialExhibits cytotoxic effects in various cancer cell lines
Apoptosis InductionTriggers apoptosis in tumor cells, enhancing anticancer efficacy

Cancer Therapy

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies demonstrate that these compounds can induce apoptosis more effectively than conventional chemotherapeutics like bleomycin. In vitro tests have shown that certain analogues lead to enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting a promising avenue for cancer treatment .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the pyridine ring and the pyrrolidine moiety can significantly influence its binding affinity and potency against target receptors. For example, variations in substituents on the pyridine ring have been correlated with changes in TLR2 agonistic potency and anticancer activity .

Q & A

Q. What are the standard synthetic routes for [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized for yield?

Answer: The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, substituting a halogen atom at the pyridine’s 6-position with pyrrolidine under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 110°C yields the pyrrolidine-pyridine intermediate. Subsequent functionalization of the 3-position with an amine group can be achieved via reductive amination or nitrile reduction . Optimization involves:

  • Catalyst loading : Reducing Pd catalyst to ≤5 mol% minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility for substitution reactions.
  • Temperature control : Lowering reaction temperatures (80–100°C) mitigates decomposition.
    Evidence from PubChem suggests AI-driven retrosynthetic tools can predict viable routes by leveraging databases like Reaxys and Pistachio .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1H NMR confirms substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, pyridine protons at δ 7.2–8.5 ppm). 13C^{13}C NMR identifies amine-bearing carbons (δ 40–50 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 178.1443 for C₁₀H₁₅N₃).
  • HPLC : Purity (>95%) is assessed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The pyrrolidine group introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki coupling). Electronic effects from the nitrogen’s lone pair enhance electron density at the pyridine’s 6-position, increasing susceptibility to electrophilic substitution. Computational studies (DFT) suggest the pyrrolidine’s puckered conformation reduces π-backbonding, altering regioselectivity in catalytic cycles. Comparative studies with methyl-substituted analogs (e.g., 6-methylpyridine derivatives) show lower yields due to increased steric bulk .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Answer: Contradictions often arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) can skew bioassay results. Rigorous HPLC or GC-MS validation is critical .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) affect receptor binding. Standardizing protocols (e.g., ISO 10993 for cytotoxicity) reduces variability.
  • Metabolic stability : Hepatic microsome assays (e.g., rat vs. human) explain species-specific activity differences. LC-MS/MS quantifies metabolite formation .

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like serotonin (5-HT₃) or dopamine receptors. Key steps:

  • Ligand preparation : Protonate the amine group at physiological pH using Open Babel.
  • Binding site analysis : Grid boxes centered on receptor active sites (e.g., 5-HT₃’s extracellular domain).
  • Free energy calculations : MM-PBSA or MM-GBSA validate docking poses. Studies show the pyrrolidine nitrogen forms hydrogen bonds with Asp114 in 5-HT₃, while the pyridine ring engages in π-π stacking with Tyr140 .

Q. Methodological Tables

Parameter Optimal Conditions Evidence Source
Catalytic SystemPd(OAc)₂ (5 mol%), Xantphos, DMF
Reaction Temperature80–100°C
HPLC ColumnC18, 5 μm, 4.6 × 150 mm
DFT Basis SetB3LYP/6-31G(d,p)

Q. Notes

  • Avoid commercial sources; prioritize PubChem and peer-reviewed methodologies.
  • Structural analogs (e.g., 6-methoxy derivatives) provide comparative insights into reactivity .

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